Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate
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Overview
Description
Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate is a synthetic organic compound characterized by its unique structural features, including a benzoate ester linked to a tetrafluoro-substituted ethoxy group and a trimethylsilyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzoic acid and 1,1,2,2-tetrafluoro-2-trimethylsilyl ethanol.
Esterification: The 4-hydroxybenzoic acid is esterified with ethanol to form ethyl 4-hydroxybenzoate.
Etherification: The ethyl 4-hydroxybenzoate is then reacted with 1,1,2,2-tetrafluoro-2-trimethylsilyl ethanol under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification and etherification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl
Properties
IUPAC Name |
ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilylethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F4O3Si/c1-5-20-12(19)10-6-8-11(9-7-10)21-13(15,16)14(17,18)22(2,3)4/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBOCSSPDFCDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(C(F)(F)[Si](C)(C)C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F4O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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